molecular formula C24H25NO4 B12067303 (R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid

(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid

Cat. No.: B12067303
M. Wt: 391.5 g/mol
InChI Key: AWENJBOFGNPXLM-UHFFFAOYSA-N
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Description

®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid is a synthetic amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis. The compound’s unique structure makes it a valuable building block in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the amino acid to a solid resin and sequentially adding protected amino acids .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc-protected amino group allows for selective deprotection and functionalization, making it a versatile tool in organic synthesis .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group provides a handle for attaching various probes and labels, facilitating the study of biological processes .

Medicine

In medicine, Fmoc-protected amino acids are used in the development of peptide-based drugs. The ability to selectively deprotect and modify the amino group allows for the design of peptides with specific biological activities .

Industry

In the industrial sector, ®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid is used in the production of hydrogels and other materials. These materials have applications in drug delivery, tissue engineering, and other biomedical fields .

Mechanism of Action

The mechanism of action of ®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid involves the selective protection and deprotection of the amino group. The Fmoc group is introduced to protect the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further functionalization . This allows for the precise control of the compound’s reactivity and facilitates the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Fmoc-amino)-2-methyl-7-octynoic Acid is unique due to its octynoic acid chain, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides and other complex molecules that require specific structural features .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)

InChI Key

AWENJBOFGNPXLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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